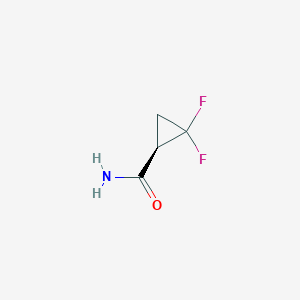
(1R)-2,2-Difluorocyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2,2-Difluorocyclopropane-1-carboxamide is a chemical compound characterized by a cyclopropane ring substituted with two fluorine atoms and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-Difluorocyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors followed by the introduction of fluorine atoms and the carboxamide group. One common method includes the reaction of cyclopropane derivatives with fluorinating agents under controlled conditions to achieve the desired difluorinated product. The carboxamide group can then be introduced through amidation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
(1R)-2,2-Difluorocyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
(1R)-2,2-Difluorocyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
作用機序
The mechanism of action of (1R)-2,2-Difluorocyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2-Difluorocyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2,2-Difluorocyclopropane-1-methanol: Contains a hydroxyl group instead of a carboxamide.
2,2-Difluorocyclopropane-1-amine: Features an amine group in place of the carboxamide.
Uniqueness
(1R)-2,2-Difluorocyclopropane-1-carboxamide is unique due to its specific stereochemistry and the presence of both fluorine atoms and a carboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C4H5F2NO |
|---|---|
分子量 |
121.09 g/mol |
IUPAC名 |
(1R)-2,2-difluorocyclopropane-1-carboxamide |
InChI |
InChI=1S/C4H5F2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8)/t2-/m1/s1 |
InChIキー |
VEQGOZCVNSMHRR-UWTATZPHSA-N |
異性体SMILES |
C1[C@@H](C1(F)F)C(=O)N |
正規SMILES |
C1C(C1(F)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-2-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13321825.png)
amine](/img/structure/B13321826.png)
![4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine](/img/structure/B13321833.png)
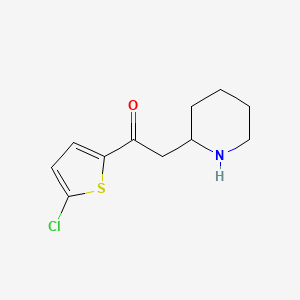
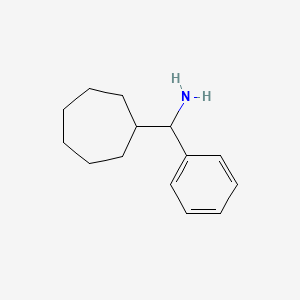
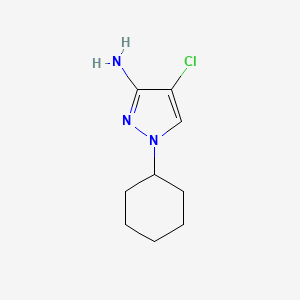
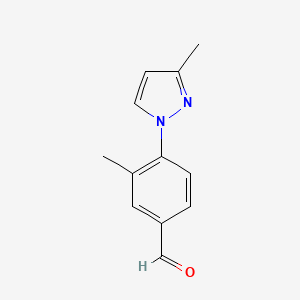
amine](/img/structure/B13321869.png)
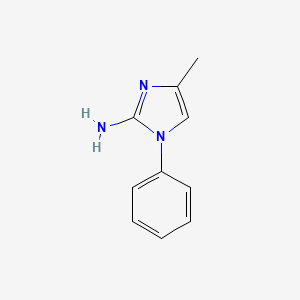
![5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13321880.png)
![7-Thia-1-azaspiro[3.5]nonane](/img/structure/B13321892.png)
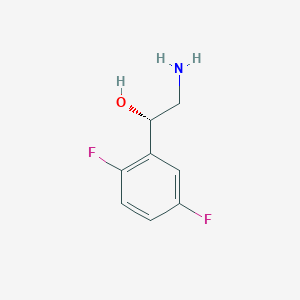
![n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine](/img/structure/B13321900.png)

